molecular formula C8H10N4O3 B14692769 Xanthine, 3-(2-hydroxyethyl)-1-methyl- CAS No. 31542-47-9

Xanthine, 3-(2-hydroxyethyl)-1-methyl-

Cat. No.: B14692769
CAS No.: 31542-47-9
M. Wt: 210.19 g/mol
InChI Key: XXSKBKUNDLWMML-UHFFFAOYSA-N
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Description

Xanthine, 3-(2-hydroxyethyl)-1-methyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its role in various biochemical processes, including its involvement in the metabolism of purines. It is structurally characterized by the presence of a xanthine core with a 2-hydroxyethyl group and a methyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthine, 3-(2-hydroxyethyl)-1-methyl- typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the hydroxyethyl group.

Industrial Production Methods

In industrial settings, the production of Xanthine, 3-(2-hydroxyethyl)-1-methyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Xanthine, 3-(2-hydroxyethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological and biochemical properties.

Scientific Research Applications

Xanthine, 3-(2-hydroxyethyl)-1-methyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.

    Biology: This compound is studied for its role in purine metabolism and its effects on cellular processes.

    Medicine: It has potential therapeutic applications in treating conditions related to purine metabolism disorders.

    Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of Xanthine, 3-(2-hydroxyethyl)-1-methyl- involves its interaction with enzymes involved in purine metabolism. It acts as a substrate for xanthine oxidase, leading to the production of uric acid and other metabolites. The compound’s effects on cellular pathways are mediated through its influence on nucleotide synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar xanthine structure.

    Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases like asthma.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

Xanthine, 3-(2-hydroxyethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Unlike caffeine and theophylline, it has a hydroxyethyl group that influences its solubility and reactivity, making it a valuable compound for specialized research and industrial applications.

Properties

CAS No.

31542-47-9

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C8H10N4O3/c1-11-7(14)5-6(10-4-9-5)12(2-3-13)8(11)15/h4,13H,2-3H2,1H3,(H,9,10)

InChI Key

XXSKBKUNDLWMML-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)CCO

Origin of Product

United States

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